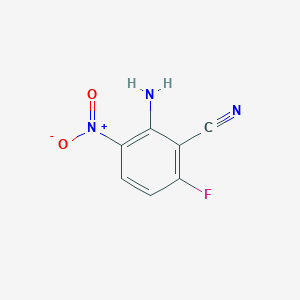

2-Amino-6-fluoro-3-nitrobenzonitrile

Overview

Description

2-Amino-6-fluoro-3-nitrobenzonitrile is a compound with the molecular formula C7H4FN3O2 and a molecular weight of 181.13 . It is a synthesis intermediate bearing multiple functional groups including a fluoride, a nitrile, and an amine . It is used in medicinal chemistry and has been employed for the preparation of tacrine-related compounds .

Synthesis Analysis

2-Amino-6-fluorobenzonitrile can be prepared by treatment of 2,6-difluorobenzonitrile with ammonia, which involves displacement of one of the activated fluorine atoms .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4FN3O2/c8-5-1-2-6 (11 (12)13)7 (10)4 (5)3-9/h1-2H,10H2 .Chemical Reactions Analysis

2-Amino-6-fluorobenzonitrile is a medicinal chemistry intermediate and has been employed for the preparation of tacrine-related compounds . It may be used for the synthesis of antifolate and antibacterial quinazoline derivatives .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Chemical Fixation and Catalysis

2-Amino-6-fluoro-3-nitrobenzonitrile, as a derivative of 2-aminobenzonitriles, plays a role in the field of chemical fixation of carbon dioxide (CO2). Specifically, it is used in reactions catalyzed by monomeric tungstates to convert 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones. This process is significant in the synthesis of various structurally diverse compounds, especially under CO2 atmospheric pressure, demonstrating the compound's potential in carbon capture and utilization technologies (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Molecular Interactions and Antiviral Research

In antiviral research, base pairs of molecules similar to this compound, like 4-amino-3-nitrobenzonitrile, have been explored. These base pairs, when combined with nucleobases such as uracil, thymine, and cytosine, are compared to natural Watson-Crick pairs. The unique molecular structure and higher dipole moment of these pairs suggest their potential in disrupting DNA/RNA helix formation, which is crucial in developing antiviral strategies. The flexibility of the -NO2 group in these compounds is notable, and their structural characteristics are considered for clinical use as antiviral prodrugs (Palafox, Kattan, de Pedraza Velasco, Isasi, Posada-Moreno, Rani, Singh, & Rastogi, 2022).

Hydrogenation Processes and Intermediate Formation

In studies related to hydrogenation, derivatives of this compound are significant. Nitrobenzonitriles, including related compounds, are hydrogenated using catalysts like Raney nickel in various solvents. The position of substituents like the nitro group relative to the nitrile group greatly influences the hydrogenation outcomes. This research is crucial in understanding the formation of amines and intermediates in hydrogenation processes, which are pivotal in the chemical industry (Koprivova & Červený, 2008).

Synthesis of Benzoxazine Derivatives

This compound is also employed in the synthesis of benzoxazine derivatives. The heating of this compound with cyclohexanone, in the presence of a catalyst, leads to the formation of novel compounds like 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. This synthesis process and the resultant compounds are characterized by various spectroscopic methods, emphasizing the compound's role in novel organic synthesis pathways (Li, Ma, Sun, Wei, & Zhou, 2006).

Safety and Hazards

properties

IUPAC Name |

2-amino-6-fluoro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-1-2-6(11(12)13)7(10)4(5)3-9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVYIQOIYHAYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1378862-33-9 | |

| Record name | 2-amino-6-fluoro-3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)

![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)

![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)